6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
説明
The compound "6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate" features a pyran-4-one core substituted with a (1-methyl-1H-imidazol-2-yl)thio-methyl group at position 6 and a 5-bromo-2-chlorobenzoate ester at position 3. This structure integrates an imidazole-thioether moiety, which is known for modulating pharmacokinetic properties and bioactivity in medicinal chemistry . Structural analogs, such as those listed in , highlight the variability of benzoate substituents (e.g., 3-chloro, furan-2-carboxylate) in this chemical class .
特性
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)12-6-10(18)2-3-13(12)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVKNFPUDSSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Derivative: Starting with 1-methyl-1H-imidazole, a thiomethyl group is introduced via a nucleophilic substitution reaction using a suitable thiolating agent.
Pyran Ring Construction: The intermediate is then reacted with a precursor to form the pyran ring. This step often involves cyclization reactions under acidic or basic conditions.
Benzoate Esterification: The final step involves esterification with 5-bromo-2-chlorobenzoic acid, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its imidazole and benzoate components. It could be explored for enzyme inhibition or as a ligand in biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties could be investigated. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate exerts its effects would depend on its specific application. Generally, the imidazole ring might interact with metal ions or enzymes, while the benzoate moiety could facilitate binding to aromatic residues in proteins. The pyran ring might contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues in the Same Series
lists closely related derivatives with modifications to the benzoate group. Key comparisons include:
*Calculated based on analogous structures.
The 5-bromo-2-chloro substitution in the target compound increases molecular weight and lipophilicity compared to BF93264 and BF93273.
Pyrimidine Derivatives with Thio Substituents
describes pyrimidine-5-carbonitrile derivatives with thioether-linked heterocycles. Notable examples include:
| Compound () | Substituents (Position 4) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | (1-methyl-1H-imidazol-2-yl)thio | 32.8 | 176–177 |
| 2 | pyridin-2-ylthio | 80.2 | 180–181 |
| 3 | (5-aminothiophen-2-yl)thio | 89.3 | 189–190 |
The target compound shares the (1-methyl-1H-imidazol-2-yl)thio group with Compound 1, but its pyranone core differs from the pyrimidine scaffold. Higher yields in Compounds 2 and 3 suggest that pyridin-2-yl or aminothiophenyl groups may improve synthetic accessibility compared to imidazole-thioether derivatives .
Imidazole-Containing Compounds
and emphasize the pharmacological relevance of imidazole derivatives. For instance:
- reports 5-oxo-imidazole derivatives evaluated for antimicrobial activity, underscoring the imidazole ring’s role in bioactivity .
- describes Compound 3, synthesized using (1-methyl-1H-imidazol-2-yl)methanamine (47% yield), indicating synthetic challenges for imidazole-containing structures .
The target compound’s imidazole-thioether group likely contributes to hydrogen bonding or π-π interactions, similar to other bioactive imidazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
